tert-butyl N-[3-(2-aminophenyl)propyl]carbamate
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Overview
Description
tert-butyl N-[3-(2-aminophenyl)propyl]carbamate: is a chemical compound with the molecular formula C14H22N2O2 and a molecular weight of 250.34 g/mol . It is a derivative of carbamate and contains an aminophenyl group, making it a versatile compound in various chemical reactions and applications.
Mechanism of Action
Target of Action
Similar compounds have been used in the synthesis of benzimidazole heterocyclic compounds , suggesting potential interactions with enzymes or receptors involved in these pathways.
Mode of Action
It’s known that the compound contains a carbamate group, which can interact with various biological targets through hydrogen bonding and other non-covalent interactions .
Biochemical Pathways
Related compounds have been implicated in the synthesis of benzimidazole heterocyclic compounds , suggesting potential involvement in these biochemical pathways.
Result of Action
Related compounds have been used in the synthesis of benzimidazole heterocyclic compounds , suggesting potential therapeutic applications.
Action Environment
It’s known that factors such as temperature, ph, and the presence of other compounds can affect the stability and activity of similar compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[3-(2-aminophenyl)propyl]carbamate typically involves a nucleophilic substitution reaction. The process begins with the reaction of tert-butyl carbamate with 3-(2-aminophenyl)propylamine under controlled conditions . The reaction is usually carried out in the presence of a base such as cesium carbonate (Cs2CO3) and a solvent like 1,4-dioxane . The product is then purified using methods such as crystallization, extraction, or column chromatography .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: tert-butyl N-[3-(2-aminophenyl)propyl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4).
Reduction: Lithium aluminum hydride (LiAlH4).
Substitution: Cesium carbonate (Cs2CO3), 1,4-dioxane.
Major Products Formed:
Oxidation: Formation of corresponding nitro or hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted carbamates.
Scientific Research Applications
Chemistry: tert-butyl N-[3-(2-aminophenyl)propyl]carbamate is used as a building block in organic synthesis. It is employed in the synthesis of complex molecules and as a protecting group for amines .
Biology: In biological research, the compound is used to study enzyme interactions and as a substrate in biochemical assays .
Medicine: It is investigated for its role in drug delivery systems and as a precursor for pharmacologically active compounds .
Industry: In the industrial sector, this compound is used in the production of polymers and as an intermediate in the synthesis of agrochemicals and dyes .
Comparison with Similar Compounds
- tert-butyl (2-aminophenyl)carbamate
- tert-butyl (3-aminophenyl)carbamate
- tert-butyl (3-(methylamino)propyl)carbamate
Comparison: tert-butyl N-[3-(2-aminophenyl)propyl]carbamate is unique due to its specific structure, which includes a propyl linker between the aminophenyl group and the carbamate moiety. This structural feature enhances its versatility in chemical reactions and applications compared to other similar compounds .
Properties
IUPAC Name |
tert-butyl N-[3-(2-aminophenyl)propyl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O2/c1-14(2,3)18-13(17)16-10-6-8-11-7-4-5-9-12(11)15/h4-5,7,9H,6,8,10,15H2,1-3H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHKMVTDRMBGZLH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCC1=CC=CC=C1N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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